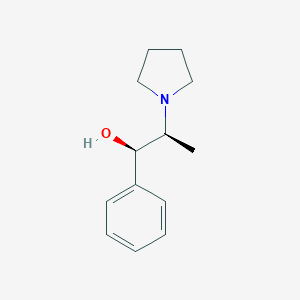

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Descripción

Propiedades

IUPAC Name |

(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVHJGJBJLFWEX-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446061 | |

| Record name | (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56571-92-7, 127641-25-2 | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056571927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127641252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1- propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R3UV0B3DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIS9Q321LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

CAS Number: 127641-25-2

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical properties, synthesis, pharmacological actions, and experimental protocols related to (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. This chiral amino alcohol is a significant compound in medicinal chemistry and neuroscience, primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI).

Chemical and Physical Properties

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as (1R,2S)-prolintanol, is a stereoisomer of prolintane. Its specific three-dimensional structure is crucial to its biological activity. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 127641-25-2 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 45-48 °C | |

| Purity | ≥98% | [2] |

Synthesis and Manufacturing

The synthesis of specific stereoisomers of prolintane, such as (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, is a key area of research. The stereochemistry is critical for its interaction with biological targets.

Experimental Protocol: Stereoselective Synthesis

A common approach to synthesizing optically pure enantiomers of prolintane involves starting with optically active precursors. One reported method utilizes R-(+)- and S-(-)-phenylalaninol as starting materials.[3]

Reaction Scheme:

A generalized synthetic pathway can be visualized as follows:

References

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol synonyms

An In-Depth Technical Guide to (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral chemical compound of significant interest in medicinal chemistry and pharmacology. As a stereoisomer of the central nervous system (CNS) stimulant prolintane, it is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). This document provides a comprehensive technical overview of its known synonyms, physicochemical properties, pharmacological actions, and its role as a chiral building block in pharmaceutical synthesis. While specific experimental data for this particular stereoisomer is limited in publicly available literature, this guide consolidates the existing knowledge and provides context based on closely related compounds.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is also known by several other names and identifiers. Establishing these synonyms is crucial for conducting thorough literature and database searches.

| Identifier Type | Identifier | Citation |

| Systematic Name | (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | [1] |

| Common Synonym | (1R,2S)-N,N-Tetramethylenenorephedrine | [2] |

| Alternative Name | (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | [1] |

| CAS Number | 127641-25-2 | [3] |

| PubChem CID | 10856631 | [1] |

| Molecular Formula | C13H19NO | [3] |

| Molecular Weight | 205.30 g/mol | [3] |

| InChI Key | FZVHJGJBJLFWEX-AAEUAGOBSA-N | [3] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

| Property | Value | Citation |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 45-48 °C | [4] |

| Optical Rotation | [α]²⁰/D = +15° (c = 2 in Chloroform) | [4] |

| Purity | ≥ 98% (GC) | [4] |

Pharmacological Profile

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a norepinephrine-dopamine reuptake inhibitor (NDRI).[5] NDRIs function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[5][6] This enhanced noradrenergic and dopaminergic activity is responsible for the compound's stimulant effects.

The primary applications and areas of research for this compound include:

-

CNS Stimulant: Due to its NDRI activity, it has potential as a central nervous system stimulant.[5]

-

Pharmaceutical Development: It serves as a key intermediate and chiral building block in the synthesis of various pharmaceuticals, including analgesics and anti-anxiety medications.[2]

-

Neuroscience Research: It is utilized in studies investigating neurotransmitter modulation to better understand brain function.[2]

Signaling Pathway

As a norepinephrine-dopamine reuptake inhibitor, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol exerts its effects at the presynaptic terminal of noradrenergic and dopaminergic neurons. The following diagram illustrates this mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis of the specific (1R,2S) stereoisomer are not extensively documented in the available literature. However, the synthesis of the related compound prolintane and its analogs generally involves reductive amination or other established synthetic routes. The following is a generalized workflow based on common synthetic strategies for similar compounds.

General Synthetic Workflow

Analytical Data

Specific analytical data such as 1H NMR, 13C NMR, IR, and mass spectra for (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol are not available in the cited search results. Researchers are advised to acquire and interpret their own analytical data for this compound. The predicted spectral data can be obtained from chemical databases, but experimental verification is essential.

Conclusion

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral compound with significant potential in pharmacology and synthetic chemistry. Its role as a norepinephrine-dopamine reuptake inhibitor makes it a person of interest for CNS-related research and drug development. While there is a foundation of knowledge regarding its identity, basic properties, and mechanism of action, a notable gap exists in the public domain concerning detailed quantitative pharmacological data, specific experimental protocols, and comprehensive analytical data for this particular stereoisomer. Further research is warranted to fully characterize this compound and unlock its therapeutic and synthetic potential.

References

- 1. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)- | C13H19NO | CID 10856631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | RUO [benchchem.com]

- 5. Prolintane - Wikipedia [en.wikipedia.org]

- 6. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. The document details the expected spectroscopic characteristics based on its structure and data from analogous compounds, outlines general experimental protocols for acquiring such data, and illustrates the logical workflow for structural confirmation. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral organic compound with the following key identifiers:

-

Molecular Formula: C₁₃H₁₉NO

-

Molecular Weight: 205.30 g/mol [1]

-

CAS Number: 127641-25-2[2]

-

Appearance: White to off-white crystalline powder[3]

-

Melting Point: 45 - 48 °C[3]

-

Optical Rotation: [α]²⁰/D = +15° (c = 2 in Chloroform)[4]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.20 - 7.40 | m | 5H | Ar-H (Phenyl) | Complex multiplet typical for a monosubstituted benzene ring. |

| ~ 4.50 - 4.60 | d | 1H | CH-OH | Benzylic proton, doublet due to coupling with the adjacent CH proton. |

| ~ 2.80 - 3.00 | m | 1H | CH-N | Methine proton adjacent to the pyrrolidine ring. |

| ~ 2.40 - 2.70 | m | 4H | N-(CH₂)₂ (Pyrrolidine) | Protons on the carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~ 1.70 - 1.90 | m | 4H | (CH₂)₂ (Pyrrolidine) | Protons on the β-carbons of the pyrrolidine ring. |

| ~ 2.50 (variable) | br s | 1H | OH | Broad singlet, chemical shift is concentration and temperature dependent. Can be confirmed by D₂O exchange. |

| ~ 0.90 - 1.00 | d | 3H | CH₃ | Doublet due to coupling with the adjacent CH proton. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 142 - 144 | Ar-C (Quaternary) | The carbon of the phenyl ring attached to the propanol chain. |

| ~ 127 - 129 | Ar-CH | Aromatic carbons. |

| ~ 125 - 127 | Ar-CH | Aromatic carbons. |

| ~ 75 - 78 | CH-OH | Benzylic carbon bearing the hydroxyl group. |

| ~ 65 - 68 | CH-N | Carbon adjacent to the pyrrolidine nitrogen. |

| ~ 52 - 55 | N-(CH₂)₂ (Pyrrolidine) | Carbons in the pyrrolidine ring adjacent to the nitrogen. |

| ~ 23 - 25 | (CH₂)₂ (Pyrrolidine) | β-carbons of the pyrrolidine ring. |

| ~ 14 - 16 | CH₃ | Methyl group carbon. |

Table 3: Key IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3600 - 3200 | Broad | O-H stretch | Alcohol |

| ~ 3080 - 3020 | Medium | C-H stretch (sp²) | Aromatic |

| ~ 2980 - 2850 | Strong | C-H stretch (sp³) | Aliphatic |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1150 - 1050 | Strong | C-O stretch | Alcohol |

| ~ 1100 - 1000 | Medium | C-N stretch | Amine |

| ~ 760, 700 | Strong | C-H bend (out-of-plane) | Monosubstituted Phenyl |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Possible Fragment Ion | Notes |

| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺). |

| 187 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, formation of the hydroxyphenylmethyl cation. |

| 98 | [C₆H₁₂N]⁺ | Cleavage between the two chiral centers, formation of the N-methylpyrrolidinium cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation. |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The OH peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

A larger number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Place the sample (ATR or KBr pellet) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition:

-

Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

The electron energy is typically set to 70 eV for EI.

-

Structural Confirmation Workflow

The collective spectroscopic data provides a robust confirmation of the chemical structure of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. The logical flow of this confirmation is illustrated in the diagram below.

Caption: Workflow for the structural elucidation of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

This guide provides a foundational understanding of the spectroscopic properties of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. For definitive structural assignment and purity assessment, it is always recommended to acquire and interpret experimental data for the specific sample under investigation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol with applications in pharmaceutical research. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and its proton network.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is predicted based on the analysis of structurally similar compounds and established chemical shift principles. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values are anticipated for a spectrum recorded in a standard deuterated solvent such as chloroform-d (CDCl₃) at room temperature.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H (aromatic) | 7.20 - 7.40 | Multiplet | - | 5H |

| CH-OH (benzylic) | 4.50 - 4.70 | Doublet | 3.0 - 5.0 | 1H |

| CH-N (methine) | 2.80 - 3.00 | Multiplet | - | 1H |

| Pyrrolidine-CH₂ (α to N) | 2.40 - 2.60 | Multiplet | - | 4H |

| Pyrrolidine-CH₂ (β to N) | 1.70 - 1.90 | Multiplet | - | 4H |

| CH₃ (methyl) | 0.90 - 1.10 | Doublet | 6.0 - 7.0 | 3H |

| OH (hydroxyl) | Variable | Broad Singlet | - | 1H |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d is a common choice for similar small organic molecules.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualization of Molecular Structure and Connectivity

The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

Caption: Molecular structure of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

Caption: Workflow for ¹H NMR analysis.

Technical Guide: 13C NMR Data for (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) data for the chiral compound (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a predicted 13C NMR dataset. This information is valuable for the structural elucidation, quality control, and characterization of this compound and related structures in research and development settings.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. These values were computationally generated using established NMR prediction algorithms and are reported in parts per million (ppm) relative to a standard reference. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 75.2 |

| C2 | 65.8 |

| C3 | 15.1 |

| C4 (ipso) | 142.5 |

| C5, C9 (ortho) | 126.5 |

| C6, C8 (meta) | 128.3 |

| C7 (para) | 127.8 |

| C10, C13 | 52.4 |

| C11, C12 | 23.6 |

Disclaimer: This data is predicted and should be used as a reference. Experimental verification is recommended for definitive structural assignment.

Molecular Structure and Atom Numbering

The logical relationship between the carbon atoms and their predicted chemical shifts is visualized in the following diagram.

Caption: Molecular structure of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol with IUPAC numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a 13C NMR spectrum of an organic compound such as (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

1. Sample Preparation:

-

Sample Quantity: Weigh approximately 10-50 mg of the solid compound.

-

Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)). The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Some deuterated solvents are available with TMS already added.

2. NMR Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe Tuning: The NMR probe should be tuned to the 13C frequency.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

3. Data Acquisition:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for faster repetition rates.

-

Acquisition Time (at): Typically set between 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Spectral Width (sw): A typical spectral width for 13C NMR is around 200-250 ppm.

4. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm) or the TMS peak to 0.00 ppm.

-

Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.

Logical Workflow for 13C NMR Analysis

The process from sample preparation to final data analysis follows a structured workflow.

Caption: Experimental workflow for 13C NMR spectroscopy.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of derivatives of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol scaffold of significant interest in pharmaceutical development. While the crystal structure of the parent compound is not publicly available, this document presents a comprehensive analysis of the crystallographic data for key derivatives, offering valuable insights into the solid-state properties of this class of molecules. Detailed experimental protocols for synthesis and crystallographic analysis are provided to support further research and development in this area.

Introduction

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and its analogues are important chiral building blocks in the synthesis of various biologically active compounds. Their specific stereochemistry plays a crucial role in their interaction with biological targets, making a thorough understanding of their three-dimensional structure paramount for rational drug design and development. X-ray crystallography provides the most definitive method for elucidating the precise atomic arrangement in the crystalline state, offering critical information on conformation, intermolecular interactions, and packing motifs. This guide summarizes the available crystallographic data for derivatives of this core structure and provides detailed methodologies for their synthesis and structural characterization.

Crystal Structure Analysis of Derivatives

Detailed single-crystal X-ray diffraction studies have been conducted on several derivatives of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. The crystallographic data for two such derivatives are presented below, providing a window into the structural landscape of this molecular family.

Crystallographic Data of 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one

This derivative features a ketone functionality in place of the hydroxyl group and an additional methyl group on the adjacent carbon.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2330 (16) |

| b (Å) | 12.534 (3) |

| c (Å) | 12.192 (2) |

| β (°) | 97.96 (3) |

| Volume (ų) | 1246.0 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.063 |

| wR-factor | 0.152 |

Table 1: Crystallographic data for 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one.

In the crystal structure of this compound, the dihedral angle between the benzene ring and the amide group plane is 80.6(1)°. The molecules are linked into chains along the c-axis by weak C-H···O hydrogen bonds.[1]

Crystallographic Data of 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one

This derivative incorporates a chloroacetyl group on the phenyl ring.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₀ClNO₂ |

| Molecular Weight | 293.78 g/mol |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 10.334 (3) |

| b (Å) | 6.138 (2) |

| c (Å) | 24.873 (8) |

| β (°) | 95.93 (3) |

| Volume (ų) | 1569.4 (9) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.060 |

| wR-factor | 0.069 |

Table 2: Crystallographic data for 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one.

The asymmetric unit of this crystal structure contains two independent molecules. The five-membered pyrrolidine ring in both molecules adopts an envelope conformation. The crystal packing is stabilized by C-H···O hydrogen bonds, forming chains along the b-axis, which are further interconnected by C-H···π interactions to create a three-dimensional network.

Experimental Protocols

Synthesis of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

(1R,2S)-(-)-Norephedrine

-

1,4-Dibromobutane

-

Potassium Carbonate

-

Toluene

-

Water

-

Hydrochloric Acid (in 2-Propanol)

-

2-Propanol

-

Ethyl Acetate

-

Heptane

Procedure:

-

A mixture of (1R,2S)-(-)-norephedrine, 1,4-dibromobutane, potassium carbonate, and toluene is heated to reflux.

-

The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

-

After cooling, water is added, and the layers are separated. The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and then concentrated under reduced pressure.

-

The residue is dissolved in a mixture of ethyl acetate and heptane.

-

A solution of hydrochloric acid in 2-propanol is added to precipitate the hydrochloride salt of the product.

-

The solid is collected by filtration, washed with a mixture of ethyl acetate and heptane, and dried under vacuum to yield (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride.

-

The free base can be obtained by neutralization with a suitable base.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are general methodologies that can be employed for the crystallization of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.

-

Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth. The rate of cooling is a critical parameter that can influence crystal quality.

Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizations

The following diagrams illustrate the relationships between the studied molecules and the general workflow for their structural analysis.

Caption: Experimental workflow for the synthesis and crystallographic analysis.

Caption: Logical relationships between the parent compound and its derivatives.

Conclusion

This technical guide has summarized the currently available crystallographic data for derivatives of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and provided detailed experimental protocols for the synthesis of the parent compound and the general methodology for obtaining and analyzing single crystals. The presented data and procedures offer a solid foundation for researchers and scientists working on the development of new pharmaceuticals based on this important chiral scaffold. Further crystallographic studies on a wider range of derivatives are encouraged to build a more comprehensive understanding of the structure-property relationships in this class of compounds.

References

The Core Mechanism of Stereocontrol with (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol , a chiral β-amino alcohol derived from norephedrine, has emerged as a highly effective chiral ligand and catalyst in asymmetric synthesis. Its robust stereochemical control is particularly evident in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of chiral secondary alcohols. This technical guide elucidates the core mechanism of stereocontrol, provides detailed experimental protocols, and presents quantitative data to underscore its efficacy.

Introduction to Stereocontrol with Chiral β-Amino Alcohols

The cornerstone of stereocontrol with chiral β-amino alcohols like (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol lies in the formation of a well-defined, rigid transition state. In the presence of dialkylzinc reagents, the amino alcohol is deprotonated to form a chiral zinc alkoxide. This species then coordinates with another molecule of the dialkylzinc and the aldehyde substrate, creating a highly organized dimeric zinc complex. The specific stereochemistry of the amino alcohol dictates the facial selectivity of the alkyl group transfer from the zinc atom to the aldehyde, thereby determining the absolute configuration of the resulting chiral alcohol.

The Noyori Dinuclear Zinc Complex: A Mechanistic Model

The widely accepted mechanism for the enantioselective addition of dialkylzincs to aldehydes catalyzed by β-amino alcohols was proposed by Noyori and his co-workers.[1][2] This model involves the formation of a dinuclear zinc complex in a six-membered chair-like transition state.

The catalytic cycle can be visualized as follows:

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The key to stereocontrol lies within the structure of the active dinuclear zinc catalyst. The (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol ligand, after reacting with two equivalents of diethylzinc, forms a bridged complex. The aldehyde then coordinates to one of the zinc atoms.

The stereochemical outcome is determined by the steric interactions in the transition state. The bulky phenyl and methyl groups of the chiral ligand effectively shield one face of the aldehyde, forcing the ethyl group from the diethylzinc to attack from the less hindered face. In the case of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, this leads to the preferential formation of the (S)-alcohol.

A simplified representation of the proposed transition state is depicted below:

References

N-Pyrrolidinyl-d-Norephedrine (Prolintane): A Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prolintane is a synthetic central nervous system (CNS) stimulant developed in the 1950s.[1] Structurally related to amphetamine, it acts primarily by blocking the reuptake of the neurotransmitters norepinephrine (NE) and dopamine (DA) from the synaptic cleft.[1][2] This inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT) leads to increased extracellular concentrations of these catecholamines, resulting in enhanced noradrenergic and dopaminergic neurotransmission.[1][2] Clinically, prolintane has been used to combat fatigue and increase alertness.[3]

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

The primary mechanism of action of prolintane is the inhibition of DAT and NET.[1][2] By binding to these transporter proteins on presynaptic neurons, prolintane prevents the re-uptake of dopamine and norepinephrine from the synapse. This leads to a prolonged presence of these neurotransmitters in the synaptic cleft, thereby amplifying their signaling to postsynaptic neurons.

Signaling Pathways

The increased synaptic concentrations of dopamine and norepinephrine due to prolintane's action activate various downstream signaling cascades through their respective G protein-coupled receptors (GPCRs).

Caption: Downstream signaling pathways of prolintane.

Quantitative Data

Table 1: Binding Affinity (Ki) of Methylphenidate at Monoamine Transporters

| Compound | Transporter | Ki (nM) | Species |

| Methylphenidate | DAT | 14.3 | Human |

| Methylphenidate | NET | 39.4 | Human |

| Methylphenidate | SERT | >10,000 | Human |

Note: Data for methylphenidate is provided for illustrative purposes and does not represent the binding affinities of prolintane.

Table 2: Functional Inhibition (IC50) of Methylphenidate at Monoamine Transporters

| Compound | Assay | IC50 (nM) | Species |

| Methylphenidate | Dopamine Uptake | 18.2 | Human |

| Methylphenidate | Norepinephrine Uptake | 45.1 | Human |

| Methylphenidate | Serotonin Uptake | >10,000 | Human |

Note: Data for methylphenidate is provided for illustrative purposes and does not represent the functional inhibition of prolintane.

Experimental Protocols

The characterization of the biological activity of N-pyrrolidinyl-d-norephedrine and similar compounds typically involves radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay for DAT and NET

This assay determines the binding affinity (Ki) of a compound for the dopamine and norepinephrine transporters.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are prepared through homogenization and centrifugation.

-

Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the test compound (prolintane). Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known DAT or NET inhibitor.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a compound to inhibit the uptake of dopamine or norepinephrine into cells.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Methodology:

-

Cell Culture: Cells stably expressing hDAT or hNET are cultured in multi-well plates.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of prolintane or vehicle.

-

Uptake Initiation: A fixed concentration of radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) is added to initiate uptake.

-

Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The cells are lysed, and the amount of intracellular radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known transporter inhibitor. The concentration of prolintane that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

Conclusion

N-pyrrolidinyl-d-norephedrine (prolintane) is a potent central nervous system stimulant that functions as a norepinephrine-dopamine reuptake inhibitor. Its biological activity stems from its ability to block DAT and NET, leading to an increase in synaptic concentrations of dopamine and norepinephrine and subsequent activation of their respective downstream signaling pathways. While specific quantitative data on its binding affinity and functional potency are not widely available, the established methodologies outlined in this guide provide a clear framework for the in vitro characterization of prolintane and its analogs. Further research to quantify the precise binding and functional parameters of prolintane at human monoamine transporters is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

The Role of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol in Neuroscience Research: A Technical Guide

Affiliation: Google Research

Executive Summary

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol, is a principal active metabolite of the central nervous system (CNS) stimulant, prolintane. As a norepinephrine-dopamine reuptake inhibitor (NDRI), prolintane's mechanism of action is primarily mediated by its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). This technical guide synthesizes the available scientific literature to elucidate the role of its metabolite, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, in neuroscience research. While direct quantitative data on its transporter binding affinities are not extensively available in current literature, early studies have demonstrated its significant pharmacological activity. This document provides a comprehensive overview of its known effects, the presumed mechanism of action based on its parent compound, and detailed experimental protocols for its further investigation.

Introduction

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a key metabolite formed through the hydroxylation of prolintane. Prolintane, a phenylalkylpyrrolidine compound developed in the 1950s, is recognized for its stimulant properties, which stem from its ability to block the reuptake of dopamine and norepinephrine in the synaptic cleft.[1][2] The stereochemistry of its metabolites, such as the (1R,2S) configuration, is crucial for their biological activity and interaction with specific molecular targets within the CNS.[3] Understanding the pharmacological profile of these metabolites is essential for a complete picture of prolintane's effects and for utilizing these compounds as tools in neuroscience research.

Pharmacodynamics and Mechanism of Action

The primary mechanism of action of prolintane, and by extension its active metabolites, is the inhibition of DAT and NET.[4] This inhibition leads to an accumulation of dopamine and norepinephrine in the synapse, thereby enhancing and prolonging dopaminergic and noradrenergic neurotransmission. This is consistent with the observed stimulant effects, such as increased locomotor activity.[1]

Signaling Pathway

The blockade of DAT and NET by (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is hypothesized to follow the established model for NDRIs. By binding to these transporter proteins on the presynaptic membrane, the compound competitively inhibits the reuptake of their respective neurotransmitters.

Quantitative Pharmacological Data

| Compound | Target | Assay Type | Value | Reference |

| (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | DAT, NET, SERT | In vitro binding/uptake | Data not available | N/A |

| Prolintane | DAT, NET | In vitro binding/uptake | Potent Inhibition | [4] |

| p-hydroxyprolintane | CNS | In vivo behavioral assay | Increased ambulation & rearing | [1] |

| (ω-1)-hydroxyprolintane | CNS | In vivo behavioral assay | Increased ambulation & rearing | [1] |

Detailed Experimental Methodologies

To facilitate further research into the quantitative pharmacology of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, the following are detailed protocols for standard in vitro assays used to characterize compounds that interact with monoamine transporters.

Radioligand Binding Assay for DAT and NET

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the transporter.

References

Asymmetric Synthesis Utilizing (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral catalyst in asymmetric synthesis. This versatile amino alcohol is particularly effective in the enantioselective addition of dialkylzinc reagents to aldehydes, a crucial carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Such chiral alcohols are valuable intermediates in the development of pharmaceutical agents and other fine chemicals.[1]

Application: Enantioselective Alkylation of Aldehydes

(1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol serves as an efficient chiral catalyst for the addition of dialkylzinc reagents to a variety of aromatic aldehydes. This reaction facilitates the synthesis of enantiomerically enriched secondary alcohols with high yields and enantiomeric excesses (e.e.). The specific stereochemistry of the catalyst directs the facial selectivity of the alkyl group transfer from the zinc reagent to the aldehyde, thereby controlling the stereochemical outcome of the product.

Performance Data:

The following table summarizes the performance of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol in the enantioselective addition of various dialkylzinc reagents to different aromatic aldehydes.

| Entry | Aldehyde | R in R₂Zn | Product | Yield (%) | e.e. (%) | Product Configuration |

| 1 | Benzaldehyde | Ethyl | 1-Phenyl-1-propanol | 98 | 90 | R |

| 2 | Benzaldehyde | Methyl | 1-Phenylethanol | 97 | 81 | R |

| 3 | Benzaldehyde | n-Butyl | 1-Phenyl-1-pentanol | 87 | 88 | R |

| 4 | 4-Chlorobenzaldehyde | Ethyl | 1-(4-Chlorophenyl)-1-propanol | 99 | 92 | R |

| 5 | 4-Chlorobenzaldehyde | n-Butyl | 1-(4-Chlorophenyl)-1-pentanol | 91 | 89 | R |

| 6 | 4-Methoxybenzaldehyde | Ethyl | 1-(4-Methoxyphenyl)-1-propanol | 98 | 85 | R |

| 7 | 4-Methoxybenzaldehyde | n-Butyl | 1-(4-Methoxyphenyl)-1-pentanol | 90 | 82 | R |

| 8 | 2-Thiophenecarboxaldehyde | Ethyl | 1-(2-Thienyl)-1-propanol | 99 | 89 | R |

| 9 | 2-Furaldehyde | Ethyl | 1-(2-Furyl)-1-propanol | 99 | 80 | R |

Data sourced from Soai, K., Konishi, T., & Shibata, T. (1999). Highly Enantioselective Addition of Dialkylzincs to Aromatic Aldehydes Using 1-Phenyl-2-(1-pyrrolidinyl)-1-propanol as a Chiral Catalyst. HETEROCYCLES, 51(6), 1421.[1]

Experimental Protocols

General Protocol for the Enantioselective Alkylation of Aromatic Aldehydes:

This protocol is adapted from the work of Soai et al. and is applicable for the reactions listed in the performance data table.[1]

Materials:

-

(1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol

-

Anhydrous hexane

-

Dialkylzinc solution in hexane (e.g., 1.0 M)

-

Aromatic aldehyde

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for thin-layer chromatography (TLC) and column chromatography

Procedure:

-

To a solution of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (0.1 mmol, 10 mol%) in anhydrous hexane (4 mL) under an inert atmosphere (e.g., argon or nitrogen), add the aromatic aldehyde (1.0 mmol).

-

Cool the mixture to 0 °C using an ice bath.

-

To the cooled mixture, add the dialkylzinc solution in hexane (2.2 mmol, 2.2 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the desired chiral secondary alcohol.

-

Determine the enantiomeric excess of the purified product using chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Diagrams

Experimental Workflow

References

Application Notes and Protocols for (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral auxiliary in asymmetric synthesis. This versatile chiral building block is instrumental in the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of enantiomerically pure pharmaceuticals and other high-value chiral molecules.[1] This document outlines the synthesis of the auxiliary, its application in key asymmetric transformations, and protocols for its use.

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol , a derivative of (1R,2S)-(-)-norephedrine, is a valuable tool for controlling the stereochemical outcome of reactions. Its rigid pyrrolidine ring and the stereogenic centers at the carbinol and adjacent carbon create a well-defined chiral environment, enabling high levels of diastereoselectivity and enantioselectivity in various chemical transformations. It is particularly noted for its role as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 127641-25-2 |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | Off-white crystalline solid |

| Purity | ≥98% |

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

This protocol details the synthesis of the chiral auxiliary from the readily available starting material, (1R,2S)-(-)-norephedrine.

Reaction Scheme:

Caption: Synthesis of the chiral auxiliary.

Materials:

-

(1R,2S)-(-)-Norephedrine

-

1,4-Dibromobutane

-

Sodium Bicarbonate (NaHCO₃)

-

Toluene

-

2-Propanol

-

Hydrochloric acid (HCl) in 2-propanol

-

Heptane

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser with Dean-Stark trap

-

Thermometer or thermocouple

-

Heating mantle

-

Sintered glass funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser with a Dean-Stark trap, and a thermometer, add (1R,2S)-(-)-norephedrine (37.8 g, 0.25 mol), 1,4-dibromobutane (59.38 g, 0.275 mol), sodium bicarbonate (46.2 g, 0.55 mol), and toluene (200 mL).

-

Heat the heterogeneous mixture to reflux (approximately 105-118°C) with efficient stirring under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 18-22 hours, monitoring the reaction by TLC (silica gel, diethyl ether saturated with aqueous ammonia).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a sintered glass funnel to remove inorganic salts. Wash the filter cake with toluene (75 mL).

-

Combine the filtrate and washings and wash with water (150 mL). Separate the organic layer.

-

Concentrate the organic layer under reduced pressure to a volume of approximately 120 mL. Adjust the final volume to 250 mL with fresh toluene.

-

Cool the toluene solution to 10-15°C and slowly add HCl in 2-propanol (0.275 mol) over 1 hour, keeping the internal temperature below 25°C. The hydrochloride salt of the product will precipitate.

-

Stir the mixture at room temperature for 2 hours.

-

To obtain the free base, transfer the wet cake to a mixture of heptane (100 mL) and 2 M NaOH (138 mL) and stir.

-

Separate the organic layer, and extract the aqueous layer with heptane (75 mL).

-

Combine the organic layers, wash with water (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from heptane to afford (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as an off-white crystalline solid.

Protocol 2: Asymmetric Alkylation of an Aldehyde (Representative Protocol)

This protocol describes a representative method for the diastereoselective alkylation of an aldehyde using a chiral imine derived from (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

Workflow:

Caption: Asymmetric alkylation workflow.

Materials:

-

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

-

Propanal

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (1.0 eq) and propanal (1.1 eq) in anhydrous THF. Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.

-

Enolate Formation and Alkylation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a freshly prepared solution of LDA (1.1 eq) in THF. Stir the mixture at -78°C for 30 minutes to form the lithium enolate.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 4-6 hours.

-

Work-up and Auxiliary Cleavage: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Hydrolyze the alkylated imine by adding 1 M aqueous HCl and stirring vigorously for 1 hour.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral aldehyde.

-

Determine the diastereomeric excess (de) or enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Quantitative Data (Representative):

| Electrophile | Product | Yield (%) | Diastereomeric Excess (de, %) |

| Benzyl bromide | (R)-2-Methyl-3-phenylpropanal | 75 | 85 |

| n-Butyl iodide | (R)-2-Methylhexanal | 70 | 80 |

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details the use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral ligand to catalyze the enantioselective addition of diethylzinc to benzaldehyde.

Reaction Mechanism:

Caption: Mechanism of enantioselective addition.

Materials:

-

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

-

Titanium (IV) isopropoxide (Ti(OⁱPr)₄)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Benzaldehyde

-

Anhydrous hexane

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (20 mol%).

-

Dissolve the ligand in anhydrous hexane (0.25 mL).

-

Add Ti(OⁱPr)₄ (1.4 eq) and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the 1.0 M solution of diethylzinc in hexanes (3.0 eq). The mixture will turn yellow. Stir for an additional 30 minutes at 0°C.

-

Add benzaldehyde (1.0 eq) dropwise and continue stirring at 0°C for 3 hours.

-

Quench the reaction by adding 1 M HCl (3 mL).

-

Extract the product with diethyl ether (3 x 5 mL).

-

Combine the organic layers, wash with water (3 x 5 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution. Purify the residue by column chromatography (ether:hexane, 1:9 to 1:4) to yield the chiral alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data:

| Aldehyde | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | 92 |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | >95 | 90 |

| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | >95 | 88 |

References

Application Notes and Protocols for the Enantioselective Reduction of Ketones using (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral catalyst in the enantioselective reduction of prochiral ketones. This method, a variation of the well-established Corey-Bakshi-Shibata (CBS) reduction, offers a reliable pathway to optically active secondary alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Introduction

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derived from proline. In the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex, it forms a chiral oxazaborolidine catalyst in situ.[2] This catalyst then coordinates to the carbonyl group of a prochiral ketone, facilitating the stereoselective transfer of a hydride from a second equivalent of borane. This directed reduction leads to the formation of a chiral secondary alcohol with high enantiomeric excess (ee).[2] The predictable stereochemical outcome and high levels of asymmetric induction make this a valuable tool in organic synthesis.

Applications

The primary application of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is in the catalytic enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This includes:

-

Aryl Alkyl Ketones: Simple aromatic ketones like acetophenone and its derivatives are readily reduced to the corresponding 1-arylethanols in high yield and enantioselectivity.

-

α,β-Unsaturated Ketones: Enantioselective reduction of the carbonyl group can be achieved while preserving the carbon-carbon double bond.

-

Heterocyclic Ketones: Ketones containing heterocyclic moieties can also be effectively reduced, providing access to chiral heterocyclic alcohols.

These chiral alcohol products are key intermediates in the synthesis of numerous pharmaceutical agents and natural products.[1][2]

Data Presentation: Enantioselective Reduction of Various Ketones

While extensive data for the specific use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is not widely published, the performance of closely related and well-documented chiral amino alcohol catalysts in the CBS reduction provides a strong indication of the expected outcomes. The following tables summarize representative results for the enantioselective reduction of several ketones using analogous catalyst systems.

Table 1: Enantioselective Reduction of Aryl Alkyl Ketones

| Ketone Substrate | Chiral Alcohol Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone | (R)-1-Phenylethanol | 10 | >99 | 94.7 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 10 | 95 | 92 |

| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 10 | 98 | 96 |

| 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | 10 | 97 | 95 |

Data presented is for a closely related catalyst, (S)-α,α-diphenyl-2-pyrrolidinemethanol, and is intended to be representative of the expected performance.[2]

Table 2: Enantioselective Reduction of Other Ketones

| Ketone Substrate | Chiral Alcohol Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |

| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 10 | 90 | 85 |

| Benzylacetone | (R)-4-Phenylbutan-2-ol | 10 | 74-90 | 69-73 |

| Benzalacetone | (R,E)-4-Phenylbut-3-en-2-ol | 10 | 85 | 91 |

Data is representative of results obtained with similar in-situ generated oxazaborolidine catalysts.

Experimental Protocols

The following are detailed methodologies for the key experiments involving the enantioselective reduction of a ketone using (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and a borane source.

4.1 General Protocol for the Enantioselective Reduction of Acetophenone

This protocol describes the in-situ formation of the oxazaborolidine catalyst followed by the enantioselective reduction of acetophenone to 1-phenylethanol.

Materials:

-

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

-

Borane-dimethyl sulfide complex (BMS, 10 M) or Borane-THF complex (1 M)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Formation:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (0.1 mmol, 10 mol%).

-

Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.

-

To this solution, add borane-dimethyl sulfide complex (0.1 mmol, 10 µL of 10 M solution) or borane-THF complex (0.1 mmol, 0.1 mL of 1 M solution) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

-

-

Reduction Reaction:

-

In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

-

Add the acetophenone solution dropwise to the catalyst solution at 0 °C over 10 minutes.

-

After the addition is complete, add an additional amount of borane-dimethyl sulfide complex (0.6 mmol, 60 µL of 10 M solution) or borane-THF complex (0.6 mmol, 0.6 mL of 1 M solution) dropwise to the reaction mixture.

-

-

Reaction Monitoring and Quenching:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.

-

Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (10 mL). Stir the mixture for 30 minutes.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

-

-

Analysis:

-

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

-

Visualizations

Diagram 1: Experimental Workflow

Caption: General workflow for the enantioselective reduction of ketones.

Diagram 2: Logical Relationship in the Catalytic Cycle

Caption: Simplified catalytic cycle of the CBS reduction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral auxiliary, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, in the asymmetric synthesis of key pharmaceutical intermediates. This versatile chiral amino alcohol is a highly effective catalyst and ligand in various enantioselective transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds for drug development.[1]

Application Note 1: Enantioselective Reduction of Prochiral Ketones to Chiral Secondary Alcohols

Introduction:

Chiral secondary alcohols are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent method for their preparation is the asymmetric reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this transformation, employing a chiral oxazaborolidine catalyst formed in situ from a chiral amino alcohol and borane. (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol serves as an excellent chiral precursor for the CBS catalyst, facilitating the highly enantioselective reduction of a variety of ketones.[2]

Application:

The synthesis of (R)-1-phenylethanol, a key chiral intermediate for several pharmaceuticals, can be efficiently achieved through the CBS reduction of acetophenone using the catalyst derived from (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. This reaction consistently delivers high yields and excellent enantioselectivity.

Quantitative Data Summary:

| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone | (R)-1-Phenylethanol | 10 | >99 | 94.7 |

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

-

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Catalyst Formation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (0.1 mmol, 10 mol%).

-

Add 5 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add 0.2 mL of a 1.0 M solution of borane-THF complex (0.2 mmol) dropwise to the chiral amino alcohol solution.

-

Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the chiral oxazaborolidine catalyst.[2]

-

-

Reduction Reaction:

-

In a separate flame-dried flask, dissolve acetophenone (1.0 mmol) in 5 mL of anhydrous THF.

-

Add the acetophenone solution dropwise to the pre-formed catalyst solution at 0 °C over a period of 10-15 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow addition of 5 mL of methanol at 0 °C.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (R)-1-phenylethanol.

-

Logical Workflow for CBS Reduction:

Figure 1. Experimental workflow for the CBS reduction of acetophenone.

Application Note 2: Enantioselective Alkylation of Aldehydes using Diethylzinc

Introduction:

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral 1-phenyl-1-propanol is a valuable building block for various pharmaceuticals. The use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral ligand in the addition of diethylzinc to benzaldehyde provides an efficient route to optically active (R)-1-phenyl-1-propanol.

Application:

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol can be employed as a chiral ligand to catalyze the enantioselective addition of diethylzinc to benzaldehyde, yielding (R)-1-phenyl-1-propanol with high enantiomeric excess. This method is a reliable way to introduce a chiral secondary alcohol moiety in a molecule.

Quantitative Data Summary (Representative):

| Substrate | Reagent | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Benzaldehyde | Diethylzinc | (R)-1-Phenyl-1-propanol | 5-10 | ~90 | >95 |

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

-

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-